N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine
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Overview
Description
N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine is an organic compound that features a brominated thiophene ring attached to an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of the Intermediate: The brominated thiophene is then reacted with formaldehyde to form 4-bromothiophen-2-ylmethyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups via nucleophilic substitution.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine involves its interaction with specific molecular targets. For example, in coupling reactions, the bromine atom on the thiophene ring acts as a leaving group, allowing the formation of new carbon-carbon bonds. The oxan-4-amine moiety can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
4-bromothiophene: A simpler compound with a bromine atom on the thiophene ring.
N-[(4-chlorothiophen-2-yl)methyl]oxan-4-amine: Similar structure but with a chlorine atom instead of bromine.
N-[(4-bromophenyl)methyl]oxan-4-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine is unique due to the presence of both a brominated thiophene ring and an oxan-4-amine moiety. This combination imparts specific electronic and steric properties that can be advantageous in various chemical reactions and applications.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-8-5-10(14-7-8)6-12-9-1-3-13-4-2-9/h5,7,9,12H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHRWBXVGADUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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